molecular formula C3H2F6O B1195063 Desflurane CAS No. 57041-67-5

Desflurane

Cat. No. B1195063
CAS RN: 57041-67-5
M. Wt: 168.04 g/mol
InChI Key: DPYMFVXJLLWWEU-UHFFFAOYSA-N
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Description

Desflurane belongs to the group of medicines known as general anesthetics . It is used to cause general anesthesia (loss of consciousness) before and during surgery in adults. It is also used as a maintenance anesthesia in adults and children after receiving other anesthetics before and during surgery .


Synthesis Analysis

Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) was first synthesized in the 1970s . It is halogenated exclusively with fluorine and is very resistant to defluorination . The first step of the synthesis involves the reaction of hexafluoropropene epoxide with methanol to form methyl 2-methoxytetrafluoropropionate .


Molecular Structure Analysis

The molecular formula of Desflurane is C3H2F6O . The structure of desflurane is similar to that of isoflurane except for the addition of a fluorine atom . This addition changes the physical properties of desflurane compared to other inhalational agents .


Chemical Reactions Analysis

Desflurane is resistant to chemical degradation and undergoes negligible metabolism . It is not associated with nephrotoxicity, as is the case with other inhalational anesthetic agents .


Physical And Chemical Properties Analysis

Desflurane has highly desirable pharmacokinetic characteristics which provide fast induction and recovery and also minimal metabolic degradation . It is halogenated exclusively with fluorine and is very resistant to defluorination .

Scientific Research Applications

Neuroprotection in Ischemic Injury

Desflurane has been found to improve the electrical activity of neurons and alleviate oxygen-glucose deprivation-induced neuronal injury by activating the Kcna1-dependent Kv1.1 channel . This study investigated the effect of desflurane on neurons following an oxygen-glucose deprivation (OGD) challenge. The results showed that desflurane treatment substantially blocked oxidative stress and neuronal apoptosis .

Role in Alzheimer’s Disease Research

Research has shown that desflurane does not induce Alzheimer’s disease (AD)-like pathophysiological changes and cognitive impairments, unlike other anesthetics such as halothane, isoflurane, and sevoflurane . This makes desflurane a potential candidate for use in elderly patients, especially in the context of AD research .

Effects on Motor and Emotional Function

Desflurane has been used in studies to assess its effects on motor and emotional function in aged AppNL−G−F/NL−G−F (App-KI) mice, a transgenic mouse model of AD . The results showed that desflurane-exposed App-KI mice had a delayed decrement in the number of slips for each trial in the balance beam test .

Induction and Maintenance of Anesthesia

Desflurane is indicated for the induction and maintenance of anesthesia in adults, as well as the maintenance of anesthesia in pediatric patients . This is one of the primary clinical applications of desflurane.

Impact on Chronic Hepatic or Renal Disease

Research has shown that desflurane, given at 2.8 to 3% for 2.0 to 2.5 hours, does not worsen chronic hepatic or renal disease . This suggests that desflurane could be a safer choice of anesthetic for patients with these conditions.

Mechanism of Action

Target of Action

Desflurane, a general inhalation anesthetic, primarily targets the GABA A channel , which is a major inhibitory ion channel in the central nervous system . It also interacts with other ion channels such as glycine receptors , glutamate receptors , and potassium voltage-gated channels . These targets play crucial roles in modulating neuronal excitability and synaptic transmission, thereby contributing to the anesthetic effects of desflurane .

Mode of Action

It is known that desflurane canblock excitatory ion channels and increase the activity of inhibitory ion channels . The most notable action is its agonism at the GABA A channel , which enhances the inhibitory effects of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability . Desflurane also acts as an agonist of glycine receptors , an antagonist of glutamate receptors , an inducer of potassium voltage-gated channels , and an inhibitor of both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases .

Biochemical Pathways

Desflurane affects multiple biochemical pathways due to its interactions with various ion channels. By acting on GABA A and glycine receptors, it enhances inhibitory neurotransmission. Its antagonism of glutamate receptors reduces excitatory neurotransmission. Its induction of potassium voltage-gated channels can lead to hyperpolarization of neurons, reducing their excitability. Its inhibition of NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases can affect energy metabolism and calcium homeostasis in cells .

Pharmacokinetics

Desflurane is characterized by its rapid uptake, distribution, and elimination due to its low solubility in blood and body tissues . It undergoes negligible metabolism, which means it is primarily eliminated unchanged via the lungs . The rapid elimination of desflurane is dependent on minute ventilation . These properties contribute to its short duration of action and quick recovery times following discontinuation .

Result of Action

The molecular and cellular effects of desflurane’s action result in general anesthesia . By modulating the activity of various ion channels, desflurane alters the electrical activity of neurons, leading to a decrease in neuronal excitability and synaptic transmission . This results in a state of unconsciousness and lack of sensation, which is essential for surgical procedures . Desflurane has also been found to alleviate oxygen–glucose deprivation-induced neuronal injury by activating the Kcna1-dependent Kv1.1 channel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of desflurane. For instance, desflurane is a greenhouse gas with a high global warming potential . Its use contributes to anthropogenic climate change, and efforts are being made to reduce its use in favor of less environmentally damaging alternatives . Furthermore, the delivery system for desflurane requires a specialized vaporizer unit that heats the liquid desflurane to a constant temperature, ensuring a constant vapor pressure and negating the effects of fluctuating ambient temperatures .

Safety and Hazards

Desflurane may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, dizziness, and may damage fertility or the unborn child . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

NHS Scotland and NHS England are the first health systems in the world to announce a phase-out of desflurane - an anaesthetic gas with a global warming potential 2,500 times greater than carbon dioxide . This phase-out will greatly reduce healthcare emissions and can easily be rolled out across Europe .

properties

IUPAC Name

2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane
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InChI

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H
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InChI Key

DPYMFVXJLLWWEU-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(OC(F)F)F
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Molecular Formula

C3H2F6O
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DSSTOX Substance ID

DTXSID80866606
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Molecular Weight

168.04 g/mol
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Physical Description

Liquid, COLOURLESS LIQUID., Colorless liquid.
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Boiling Point

23.5 °C, 23.5 °C, 74.3 °F
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Solubility

Negligible, 3.54e+00 g/L, Solubility in water: poor
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Density

1.44, Relative density (water = 1): 1.5
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Vapor Density

1.44
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Vapor Pressure

88.53 kPa at 20 °C; approximately 700 mm Hg at 22-23 °C, Vapor pressure, kPa at 20 °C: 89, 700 mmHg@71.6 °F
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Mechanism of Action

The mechanism of inhalational anesthetics is still not fully understood. They can block excitatory ion channels and increase the activity of inhibitory ion channels. The most notable agonism is at the GABAA channel. Desflurane is also an agonist of glycine receptors, antagonist of glutamate receptors, inducer of potassium voltage gated channels, and inhibits both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases. An older school of thought is the unitary theory of general anesthetic action, suggesting that desflurane affects the lipid bilayer of cells. Studies of other halogenated inhalational anesthetics have shown that the lipid bilayer spreads out more thinly as the anesthetic incorporates into the bilayer. However, the anesthetic does not bind to lipid heads or acyl chains of hydrocarbons in the bilayer. The effect of incorporating into the lipid bilayer is not well described. By incorporating into the lipid bilayer, anesthetics may introduce disorder in the lipids, leading to some indirect effect on ion channels. However, this theory remains controversial.
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Color/Form

Liquid

CAS RN

57041-67-5
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Synthesis routes and methods I

Procedure details

12.9 g of isoflurane (FORANE® isoflurane commercially available from Anaquest Division of BOC, Inc. in Madison, Wis.) were combined with 5.5 g of potassium fluoride and 20 ml of diethylglycol and the mixture was heated with stirring for 10 hours in a glass pressure vessel at 195° C. The heated mixture was washed with ice water and the organic layer was subjected to gas chromatography, which showed the presence of the compound CHF2OCHFCF3 (29% yield).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
diethylglycol
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
29%

Synthesis routes and methods II

Procedure details

It has been found that fractional distillation of a crude reaction mixture obtained in the manufacture of desflurane, for example, by reacting hydrogen fluoride with isoflurane over a bed of chromia catalyst, results in the removal of desflurane in the form of a desflurane/hydrogen fluoride azeotrope that boils below the boiling point of hydrogen fluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 1 liter autoclave (316SS, Parr) was charged with 171 g (0.93 moles) isoflurane and 116 g (2.0 moles) potassium fluoride. The reaction mass was heated with stirring to 278° C. After 18 hours at 278° C., the pressure was 500 psi. The autoclave was then cooled to room temperature for transfer to the laboratory. Products were then distilled into a dry ice cooled trap by heating the autoclave on a hot plate. The trap contents (134 g) were distilled through a four foot vacuum jacketed column packed with glass beads to give 20.8 g CHF2OCHFCF3 (bp 23.5° C.). The material remaining in the distillation flask (104.0 g) was 98% isoflurane. Based on the materials isolated, the percent conversion was 13% (33% yield). Details of the distillation are given below.
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Yield
33%

Synthesis routes and methods IV

Procedure details

A 1 liter autoclave (316SS, Parr) was charged with 399 g (2.2 moles) isoflurane and 84 g (2.0 moles) of sodium fluoride. The reaction mass was heated to 283° C. without stirring. After 24 hours at 283° C., the pressure was 1160 psi. The autoclave was then cooled to ca. 10° C. and the crude products (228 g) transferred by pouring into a distillation flask. Distillation through a four foot vacuum jacketed column packed with glass beads gave 73.4 g CHF2OCHFCF3. The material remaining in the distillation flask was found by GC analysis to be 99.6% isoflurane. Based on the materials isolated the percent conversion was 20% (31% yield). Details of the distillation are given below.
Quantity
399 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
[Compound]
Name
crude products
Quantity
228 g
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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